molecular formula C10H12F3NO3 B11800720 tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate CAS No. 1378254-92-2

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

Cat. No.: B11800720
CAS No.: 1378254-92-2
M. Wt: 251.20 g/mol
InChI Key: SGRUQTAYBAOMIT-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a chemical compound with the molecular formula C10H12F3NO3. This product is a carbamate derivative featuring a furan ring substituted with a trifluoromethyl group, and it serves as a protected amine intermediate in organic synthesis and medicinal chemistry. The tert-butyl carbamate (Boc) group is a cornerstone in synthetic chemistry for its ability to protect amine functionalities during multi-step synthesis . The Boc group is stable under basic conditions and can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which protonates the carbamate, leading to the loss of the tert-butyl cation and formation of a carbamic acid that readily decarboxylates to yield the free amine . The incorporation of the trifluoromethyl group on the furan ring can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are valuable traits in drug discovery . Carbamate groups are widely used as peptide bond surrogates in medicinal chemistry due to their good chemical and proteolytic stability, which can improve the pharmacokinetic properties of drug candidates . This compound is intended for research applications as a building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals. It is supplied For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

CAS No.

1378254-92-2

Molecular Formula

C10H12F3NO3

Molecular Weight

251.20 g/mol

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate

InChI

InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15)

InChI Key

SGRUQTAYBAOMIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cascade Cyclization

Stereoselective synthesis of trifluoromethyl furans via copper-catalyzed reactions between enaminones and N-tosylhydrazones has been demonstrated. Adapting this method:

  • Substrates : Trifluoromethyl enaminone and tert-butyl carbamate-derived hydrazone.

  • Conditions : Cu(OTf)₂ (10 mol%), 1,10-phenanthroline (20 mol%), DCE, 80°C.

  • Outcome : Forms 2-amino-3-trifluoromethyl-2H-furan derivatives as single diastereomers.

Direct Carbamoylation of Amines

Boc Protection of Furan-3-amine

Reaction of 3-amino-2-(trifluoromethyl)furan with Boc anhydride:

  • Conditions : Boc₂O (1.2 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0°C to RT.

  • Yield : >90% (similar to Boc protection of pyridinylamines).

Three-Component Coupling with CO₂

A novel method utilizing CO₂, alkyl halides, and amines:

  • Reagents : Cs₂CO₃, TBAI, DMF, tert-butyl bromide.

  • Mechanism : CO₂ insertion followed by alkylation.

  • Advantage : Avoids pre-functionalized substrates.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Decarboxylative CyclizationCs₂CO₃, CH₃CN, 100°C85High regioselectivityLimited substrate availability
Buchwald-HartwigPd(OAc)₂/Xantphos, Cs₂CO₃57Broad applicabilityRequires halogenated precursors
Mitsunobu ReactionDIAD, PPh₃72Mild conditionsCost of reagents
Boc ProtectionBoc₂O, DMAP90High efficiencyRequires free amine

Mechanistic Insights and Stability Considerations

  • Trifluoromethyl Stability : The CF₃ group is susceptible to hydrolysis under strongly acidic/basic conditions. Reactions should avoid prolonged exposure to pH extremes.

  • Carbamate Hydrolysis Risk : tert-Butyl carbamates are stable under neutral conditions but hydrolyze in TFA/CH₂Cl₂ (1:1) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbamate group can yield amines.

Scientific Research Applications

tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with molecular targets through its trifluoromethyl and carbamate groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups : The -CF₃ group in the target compound enhances stability and lipophilicity compared to methoxycarbonyl (-COOCH₃) in , which may increase susceptibility to hydrolysis.
  • Aromatic systems : Indole derivatives (e.g., ) introduce nitrogen-based hydrogen bonding, whereas furan-based analogs prioritize π-π stacking interactions.

Physical and Chemical Properties

  • Melting Points: Pyrazolopyrimidine-furan hybrid: 163–166°C Indole derivative: Not reported, but higher molecular weight suggests elevated melting points compared to furan analogs.
  • Solubility :
    • Trifluoromethyl groups reduce polarity, enhancing organic solvent solubility (e.g., THF, DCM) but limiting aqueous solubility.
    • Methoxycarbonyl derivatives () may exhibit better solubility in polar aprotic solvents.

Biological Activity

Tert-butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the furan ring. These features enhance its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyFzNwO\text{C}_x\text{H}_y\text{F}_z\text{N}_w\text{O}

Where:

  • C : Carbon
  • H : Hydrogen
  • F : Fluorine
  • N : Nitrogen
  • O : Oxygen

The presence of the trifluoromethyl group (CF3-CF_3) significantly affects the compound's lipophilicity and electronic properties, potentially enhancing its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in disease processes.
  • Receptor Modulation : It shows potential in modulating receptor activity, which is crucial for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to disease
Receptor ModulationModulates receptor activity affecting signaling
Antiviral ActivityPotential activity against viral infections

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to modulation of biological pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound binds to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Binding : It interacts with receptors to either activate or inhibit signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antitumor effects against various cancer cell lines, indicating potential for cancer therapy.
  • Antiviral Properties : Research has shown promising results against viral pathogens, suggesting its utility in developing antiviral drugs.

Table 2: Case Study Results

Study FocusFindingsReference
Antitumor ActivityEffective against multiple cancer cell lines
Antiviral EfficacyActive against Herpes simplex and Polio viruses

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves carbamate formation via reaction of tert-butyl carbamate with a substituted furan derivative. Key steps include:

  • Amine coupling : Reacting tert-butyl carbamate with 2-(trifluoromethyl)furan-3-amine under nucleophilic conditions.
  • Catalysis : Use of coupling agents like TMAD (tetramethylazodicarboxamide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous THF or DCM .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) under inert atmospheres improve yield by minimizing side reactions .
  • Temperature control : Reactions often proceed at 0–25°C to balance reactivity and stability of the trifluoromethyl group .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the furan ring and carbamate linkage. The trifluoromethyl group (δ\delta ~110–120 ppm in 19^19F NMR) is a key identifier .
  • Mass spectrometry (LCMS) : Accurate mass analysis (e.g., m/z [M+H]+) validates molecular weight and purity. For example, similar carbamates show m/z ~250–350 .
  • HPLC : Retention time comparisons (e.g., 1.01–1.5 minutes under standard conditions) assess purity and detect byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., THF) or decomposition products .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can reaction yields be improved for this compound synthesis under sterically hindered conditions?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in furan derivatives .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for hindered substrates .
  • Solvent additives : Additives like DMAP (4-dimethylaminopyridine) can stabilize intermediates and reduce side reactions .

Q. How should discrepancies between NMR and LCMS data be resolved during characterization?

  • Artifact identification : LCMS peaks may correspond to sodium adducts ([M+Na]+) or solvent clusters. Compare with theoretical isotopic patterns .
  • Dynamic NMR effects : Temperature-dependent 1^1H NMR can reveal conformational exchange broadening signals (e.g., hindered rotation in carbamates) .
  • Supplementary techniques : Use IR spectroscopy to confirm carbamate C=O stretches (~1700 cm1^{-1}) and X-ray crystallography for unambiguous structural validation .

Q. What strategies address challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to improve lattice stability .
  • Solvent screening : Test mixed solvents (e.g., hexane/ethyl acetate) to modulate crystal growth rates .
  • Low-temperature data collection : Mitigate disorder in the tert-butyl group by collecting data at 100 K .

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